Benzene, 1-methyl-3-(1-propynyl)-
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Description
“Benzene, 1-methyl-3-(1-propynyl)-” is a chemical compound with the molecular formula C10H10 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic substitution reactions . Two reactions, an acylation and a bromination, are typically involved when synthesizing benzene derivatives with two or more substituents . The order of these reactions can change the products produced .Molecular Structure Analysis
The molecular structure of “Benzene, 1-methyl-3-(1-propynyl)-” consists of a benzene ring with a methyl group (CH3) and a propynyl group (C3H3) attached . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzene derivatives undergo electrophilic substitution reactions . The reactivity of the compound compared with benzene itself can be influenced by substituents on the benzene ring . For example, a hydroxy or methoxy substituent increases the rate of electrophilic substitution, while a nitro substituent decreases the ring’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzene derivatives can vary. Benzene itself belongs to the family of aromatic hydrocarbons, which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene is non-polar and is immiscible with water but is readily miscible with organic solvents .Mechanism of Action
The mechanism of action of benzene derivatives involves the interaction of two effects: inductive and conjugation effects . The inductive effect of the substituent and the result of conjugation of a substituent function with the aromatic ring facilitate electron pair donation or withdrawal, to or from the benzene ring .
Safety and Hazards
Properties
IUPAC Name |
1-methyl-3-prop-1-ynylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUOXYWUXZNHAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172172 |
Source
|
Record name | Benzene, 1-methyl-3-(1-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-62-5 |
Source
|
Record name | Benzene, 1-methyl-3-(1-propynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-(1-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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